

Compound of Interest

Compound Name: **Azeloprazole**
Cat. No.: **B1666255**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a proton pump inhibitor (PPI) designed to suppress gastric acid production by inhibiting the hydrogen-potassium adenosine triphosphatase (H⁺-K⁺-ATPase) pump.

These application notes provide a comprehensive overview and detailed protocols for designing in vitro and in vivo drug-drug interaction studies for **Azeloprazole**.

Mechanism of Action: Inhibition of the Gastric Proton Pump

Azeloprazole, like other PPIs, is a prodrug that requires activation in an acidic environment. It accumulates in the acidic canaliculi of parietal cells where it inhibits the H⁺-K⁺-ATPase pump.

In Vitro Drug-Drug Interaction Studies

In vitro studies are essential to characterize the DDI potential of **Azeloprazole** by identifying the enzymes and transporters involved in its disposition and interaction with other drugs.

Metabolic Phenotyping

Objective: To confirm the primary metabolic pathways of **Azeloprazole**.

Protocol:

- System: Human liver microsomes (HLM) and recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
- Azeloprazole** Concentration: A concentration at or below the Michaelis-Menten constant (K_m), if known, or typically 1 μM.
- Incubation: Incubate **Azeloprazole** with HLM or individual recombinant CYPs in the presence of an NADPH-regenerating system.
- Analysis: Quantify the depletion of **Azeloprazole** or the formation of its primary metabolite (e.g., **Azeloprazole** sulfone) using a validated LC-MS/M method.

- Inhibition Assay: In HLM, co-incubate **Azeloprazole** with selective chemical inhibitors for each major CYP isoform to determine the percent inhibitory effect.

Data Presentation:

CYP Isoform
CYP1A2
CYP2B6
CYP2C8
CYP2C9
CYP2C19
CYP2D6
CYP3A4/5

CYP Inhibition Studies

Objective: To evaluate the potential of **Azeloprazole** and its major metabolites to inhibit major CYP enzymes.

Protocol:

- System: Human liver microsomes or recombinant human CYP enzymes.
- Probe Substrates: Use validated, isoform-specific probe substrates at concentrations approximate to their Km values.
- **Azeloprazole** Concentrations: A range of concentrations, typically from 0.1 to 100 μ M.
- Incubation: Pre-incubate **Azeloprazole** with the enzyme system, then add the probe substrate. For time-dependent inhibition (TDI), a pre-incubation step is required.
- Analysis: Measure the formation of the probe substrate's metabolite by LC-MS/MS.
- Data Analysis: Determine the IC50 value (concentration of **Azeloprazole** causing 50% inhibition of enzyme activity). If significant inhibition is observed, determine the IC50 for each CYP isoform.

Data Presentation:

CYP Isoform
CYP1A2
CYP2C8
CYP2C9
CYP2C19
CYP2D6
CYP3A4

CYP Induction Studies

Objective: To assess the potential of **Azeloprazole** to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

Protocol:

- System: Cryopreserved human hepatocytes from at least three different donors.

- **Azeloprazole** Concentrations: A range of concentrations, typically from 0.1 to 50 μ M, tested in triplicate.
- Treatment: Treat hepatocytes with **Azeloprazole**, a negative control (vehicle), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6).
- Analysis: Measure CYP enzyme induction by quantifying changes in mRNA levels (qRT-PCR) and/or enzyme activity using probe substrates.
- Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and IC50 (concentration causing 50% inhibition).

Data Presentation:

CYP Isoform
CYP1A2
EC50 (μ M)
CYP2B6
EC50 (μ M)
CYP3A4
EC50 (μ M)

Transporter Interaction Studies

Objective: To determine if **Azeloprazole** is a substrate or inhibitor of key drug transporters.

Protocol:

- Systems: Membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MAT1A).
- Substrate Assessment:
 - Incubate radiolabeled or unlabeled **Azeloprazole** with the transporter-expressing system and a control system.
 - Measure the uptake or efflux of **Azeloprazole**. An efflux ratio >2 in the presence of a known inhibitor suggests it is a substrate.
- Inhibition Assessment:
 - Incubate a known probe substrate for the transporter with the system in the presence of varying concentrations of **Azeloprazole**.
 - Measure the transport of the probe substrate and calculate the IC50 value for **Azeloprazole**.

Data Presentation:

Transporter

P-gp (ABCB1)
BCRP (ABCG2)
OATP1B1 (SLCO1B1)
OATP1B3 (SLCO1B3)
OAT1 (SLC22A6)
OAT3 (SLC22A8)
OCT2 (SLC22A2)
MATE1 (SLC47A1)
MATE2-K (SLC47A2)

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In Vivo Drug-Drug Interaction Studies

Based on in vitro findings, clinical DDI studies are designed to quantify the in vivo relevance of any potent:

1. Effect of a Strong CYP3A4 Inhibitor (e.g., Itraconazole) on Azeloprazole Pharmacokinetics

****Objective:**** To evaluate the effect of a strong CYP3A4 inhibitor on the systemic exposure of **Azeloprazole**.

****Study Design:**** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

****Protocol:****

1. ****Period 1 (Reference):**** Administer a single oral dose of **Azeloprazole** (e.g., 20 mg) to subjects. Collect:
2. ****Washout:**** A washout period of at least 7 days.

3. **Period 2 (Test):** Administer a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for seven days.
4. **PK Parameters:** Calculate Cmax, AUC0-t, AUC0-inf, and t1/2 for **Azeloprazole** in both periods.
5. **Statistical Analysis:** Determine the geometric mean ratios (GMR) and 90% confidence intervals (CI) for the ratios of the PK parameters.

Data Presentation:

PK Parameter	Azeloprazole Alone (Mean ± SD) (Hypothetical)	Azeloprazole + Itraconazole (Mean ± SD) (Hypothetical)
Cmax (ng/mL)	400 ± 150	800 ± 250
AUC0-inf (ng·h/mL)	1200 ± 400	3600 ± 1000
t1/2 (h)	2.5 ± 0.8	5.0 ± 1.5

2. Effect of a Strong CYP3A4 Inducer (e.g., Rifampin) on **Azeloprazole** Pharmacokinetics

Objective: To evaluate the effect of a strong CYP3A4 inducer on the systemic exposure of **Azeloprazole**.

Study Design: Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

Protocol:

1. **Period 1 (Reference):** Administer a single oral dose of **Azeloprazole** (e.g., 40 mg). Collect serial blood samples for PK analysis.
2. **Washout:** A washout period of at least 14 days.
3. **Period 2 (Test):** Administer a strong CYP3A4 inducer (e.g., Rifampin 600 mg once daily) for 7-10 days.
4. **PK Parameters:** Calculate Cmax, AUC0-t, AUC0-inf, and t1/2 for **Azeloprazole** in both periods.
5. **Statistical Analysis:** Determine the GMR and 90% CI for Cmax and AUC of **Azeloprazole** with and without the inducer.

Data Presentation:

PK Parameter	Azeloprazole Alone (Mean ± SD) (Hypothetical)	Azeloprazole + Rifampin (Mean ± SD) (Hypothetical)
Cmax (ng/mL)	800 ± 300	320 ± 120
AUC0-inf (ng·h/mL)	2400 ± 800	480 ± 200
t1/2 (h)	2.5 ± 0.8	1.5 ± 0.5

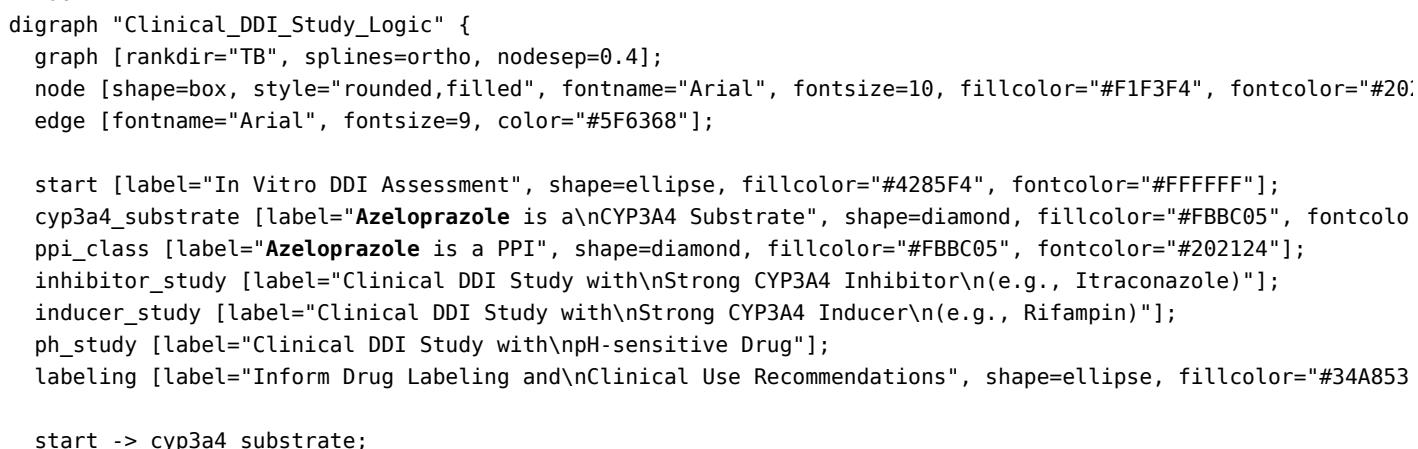
3. pH-Dependent Drug Interactions

Objective: To evaluate the effect of **Azeloprazole**-induced gastric pH elevation on the pharmacokinetics of an investigational drug.

Protocol:

1. **Study Design:** A crossover study in healthy volunteers to assess the PK of a pH-dependent investigational drug.
2. **Dosing:** Administer the investigational drug alone and after several days of **Azeloprazole** treatment (e.g., 40 mg/day).
3. **Analysis:** Compare the PK parameters (Cmax and AUC) of the investigational drug with and without **Azeloprazole**.

```dot



```
start -> ppi_class;
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## Summary and Conclusion

The provided protocols outline a systematic approach to characterizing the drug-drug interaction profile of A:

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## References

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